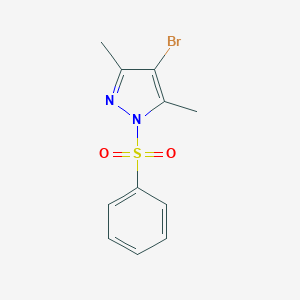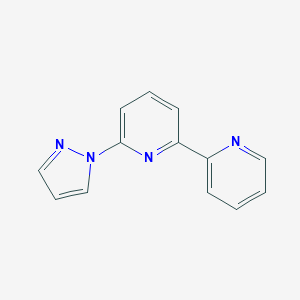
6-(1H-pyrazol-1-yl)-2,2'-bipyridine
描述
6-(1H-pyrazol-1-yl)-2,2’-bipyridine is a heterocyclic compound that features a pyrazole ring attached to a bipyridine scaffold. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming complexes with various metal ions. Its unique structure allows it to participate in a variety of chemical reactions and applications, making it a valuable compound in both academic research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-pyrazol-1-yl)-2,2’-bipyridine typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of 2,2’-bipyridine with 1H-pyrazole in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of 6-(1H-pyrazol-1-yl)-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and yield .
化学反应分析
Types of Reactions
6-(1H-pyrazol-1-yl)-2,2’-bipyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
科学研究应用
6-(1H-pyrazol-1-yl)-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties and electronic structures.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including sensors and electronic devices, due to its unique electronic properties
作用机制
The mechanism of action of 6-(1H-pyrazol-1-yl)-2,2’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing biological pathways and processes. The compound’s pyrazole and bipyridine moieties allow it to bind to metal centers, facilitating electron transfer and catalytic reactions .
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: Lacks the pyrazole ring, making it less versatile in forming complexes with certain metal ions.
1H-Pyrazole: Does not have the bipyridine scaffold, limiting its coordination chemistry applications.
6-(1H-pyrazol-1-yl)pyridine: Similar structure but with a single pyridine ring, offering different electronic properties and reactivity
Uniqueness
6-(1H-pyrazol-1-yl)-2,2’-bipyridine is unique due to its combined pyrazole and bipyridine structure, which enhances its ability to form stable and versatile metal complexes. This dual functionality makes it a valuable compound in various fields, including catalysis, materials science, and medicinal chemistry .
属性
IUPAC Name |
2-pyrazol-1-yl-6-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4/c1-2-8-14-11(5-1)12-6-3-7-13(16-12)17-10-4-9-15-17/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMBMAKZWNNQGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)N3C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 6-(1H-pyrazol-1-yl)-2,2'-bipyridine influence its interaction with cobalt ions and its application in DSSCs?
A: this compound acts as a bidentate ligand, forming stable complexes with cobalt ions [, ]. This ligand features two nitrogen atoms from the pyridine and pyrazole rings, respectively, strategically positioned to chelate the cobalt center. This complexation significantly influences the redox properties of the cobalt ion, making it an effective mediator in DSSCs []. The use of cobalt complexes with this ligand, compared to the traditional iodide/triiodide electrolyte, has shown promising results, including high electrocatalytic activity and improved performance at higher illumination intensities [].
Q2: How does the choice of semiconductor material impact the effectiveness of DSSCs utilizing this compound-based electrolytes?
A: Research indicates that the semiconductor material significantly influences the performance of DSSCs incorporating this compound-based electrolytes []. Studies comparing titanium dioxide (TiO2) and zinc oxide (ZnO) as photoanodes revealed that the chemical nature of the semiconductor directly affects the adsorption of electrolyte components. This adsorption, in turn, influences energy levels at the semiconductor-electrolyte interface, ultimately impacting recombination kinetics, charge transport, and overall device efficiency []. Notably, ZnO-based DSSCs often suffer from faster recombination rates, highlighting the importance of material compatibility in optimizing DSSC performance.
Q3: Beyond its use in cobalt-based electrolytes, what other applications have been explored for this compound in the context of solar cells?
A: this compound-based cobalt complexes have been investigated as potential dopants for hole-transporting materials in perovskite solar cells []. The incorporation of these complexes into spiro-OMeTAD, a commonly used hole-transporting material, has demonstrated improved device performance compared to other dopants []. This application highlights the versatility of this compound and its potential beyond traditional DSSC electrolytes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


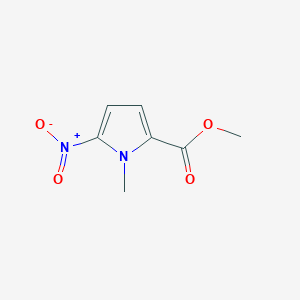
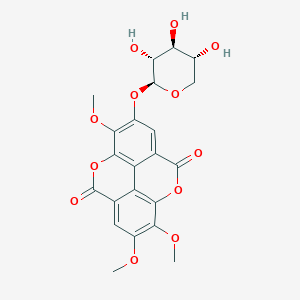
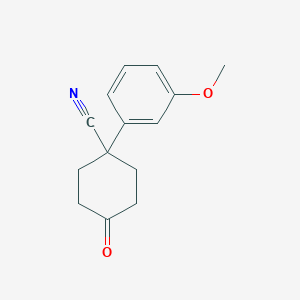
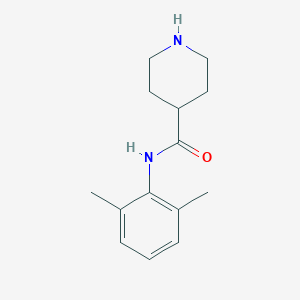

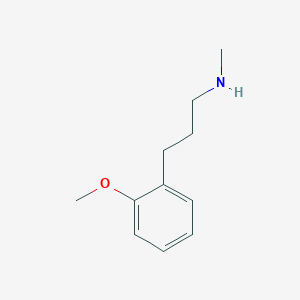
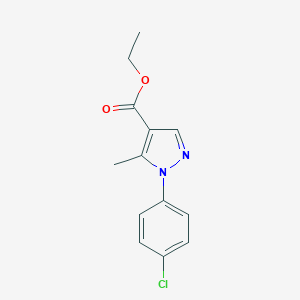
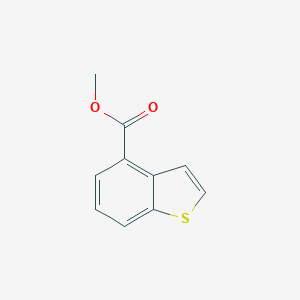
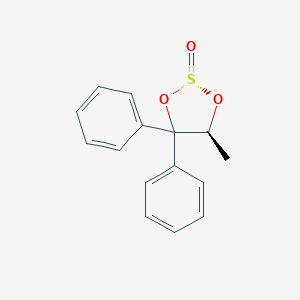


![(6R)-6-hydroxy-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B172734.png)

